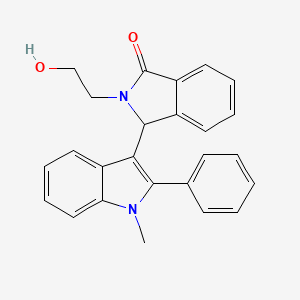![molecular formula C16H20N4O3S2 B13373419 2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines elements of pyrido, thiadiazolo, and pyrimidinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot synthesis, which combines [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the formation of the fused heterocyclic structure in a single reaction vessel.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-IMINO-10-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
- 2-IMINO-3-(PHENYLSULFONYL)-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
Uniqueness
2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and ring structures. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H20N4O3S2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
11-(oxolan-2-ylmethyl)-5-(2-oxopropylsulfanyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C16H20N4O3S2/c1-10(21)9-24-16-18-20-14(22)12-8-19(7-11-3-2-6-23-11)5-4-13(12)17-15(20)25-16/h11H,2-9H2,1H3 |
Clave InChI |
QNKHWWUPSBVEKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4CCCO4)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione](/img/structure/B13373336.png)
![1-Acetyl-4-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B13373345.png)
![1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B13373352.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)
![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)
![ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
